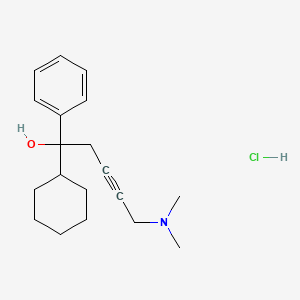![molecular formula C15H12N2O3S B6120395 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide is not fully understood. However, studies have shown that this compound targets specific cellular pathways in cancer cells and inhibits their growth. In addition, this compound has been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungal cells, this compound has been shown to disrupt the cell membrane and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various scientific research applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, and further research is needed to determine its safe dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide. One of the potential directions is the development of new derivatives of this compound with improved anticancer and antifungal properties. Another direction is the investigation of the potential applications of this compound in organic electronics and other material science fields. Additionally, further research is needed to determine the safety and potential side effects of this compound in humans and animals.
Synthesemethoden
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been reported through various methods. One of the most commonly used methods is the reaction of 2-amino-4-(2-methoxyphenyl)thiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. This method yields this compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, this compound has been studied for its antifungal properties and has shown potential in controlling fungal infections in crops. In material science, this compound has been studied for its potential applications in organic electronics and has shown promising results in improving the performance of organic electronic devices.
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-12-6-3-2-5-10(12)11-9-21-15(16-11)17-14(18)13-7-4-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLZRRKEVFNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)
